7-Chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one
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Overview
Description
7-Chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one is a chemical compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the condensation of phenylhydrazine hydrochloride with 1,3-cyclohexanedione, followed by cyclization and rearrangement in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-4H-carbazol-4-one: A closely related compound with similar structural features and biological activities.
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one:
Uniqueness
7-Chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
88368-13-2 |
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Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
7-chloro-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C12H10ClNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2 |
InChI Key |
GYBXPGBAJBHZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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